molecular formula C25H36N6O2 B2404026 (4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-96-4

(4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2404026
CAS RN: 898417-96-4
M. Wt: 452.603
InChI Key: GPBPUMPPSNXSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H36N6O2 and its molecular weight is 452.603. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperazine Derivatives : Akopyan et al. (2013) described a process for synthesizing compounds similar to (4-Butoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone. They focused on aminomethylation using substituted piperazines, leading to secondary aminopropanols through reduction, which could be useful in exploring similar compounds' properties and potential applications Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013.

  • X-ray Structure Characterisation : Lv, Ding, & Zhao (2013) conducted X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moieties. This research can be vital for understanding the structural aspects and potential interactions of similar compounds Lv, Ding, & Zhao, 2013.

Pharmacological Properties

  • Anticancer and Antituberculosis Studies : Mallikarjuna, Padmashali, & Sandeep (2014) synthesized (piperazin-1-yl) methanone derivatives for anticancer and antituberculosis studies, demonstrating that some of these compounds exhibit significant activity against tuberculosis and cancer cells Mallikarjuna, Padmashali, & Sandeep, 2014.

  • Discovery of Novel Lead in Piperazine Derivatives : Kuder et al. (2014) discovered a novel lead in the group of N-substituted piperazine ether derivatives, showing potential histamine H3 receptor activity. This highlights the potential of similar compounds in therapeutic applications Kuder, Stachnik, Schunack, Szymańska, & Kieć‐Kononowicz, 2014.

  • Synthesis and Analgesic Activity : Cesari et al. (2006) synthesized and tested a number of arylpiperazinylalkylpyridazinones, including compounds structurally related to the query compound, for analgesic activity, highlighting their potential in pain management Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006.

  • Antituberculosis and Antipsychotic Potential : Raviña et al. (2000) explored the synthesis and pharmacological properties of a series of conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential antituberculosis and antipsychotic applications Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, Demontis, & et al., 2000.

  • Antinociceptive Agents Synthesis : Research by Cesari et al. (2006) on arylpiperazinylalkylpyridazinones and their analogues, with a focus on antinociceptive agents, demonstrates the significance of such compounds in developing pain management therapies Cesari et al., 2006.

properties

IUPAC Name

(4-butoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O2/c1-3-5-20-33-22-8-6-21(7-9-22)25(32)31-18-16-30(17-19-31)24-11-10-23(26-27-24)29-14-12-28(4-2)13-15-29/h6-11H,3-5,12-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBPUMPPSNXSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCN(CC4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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